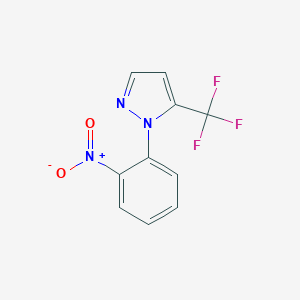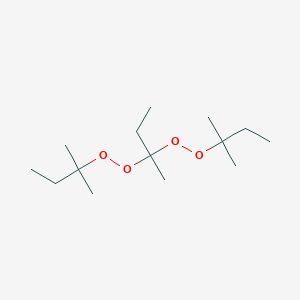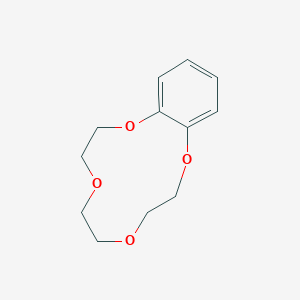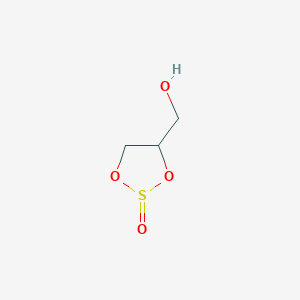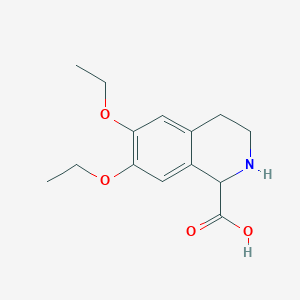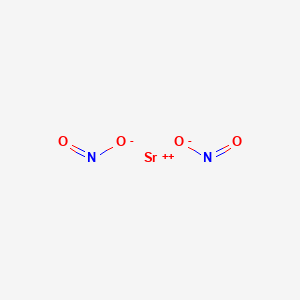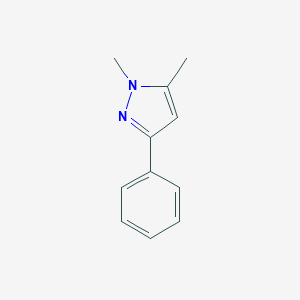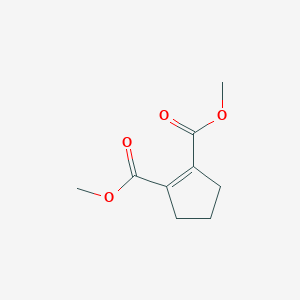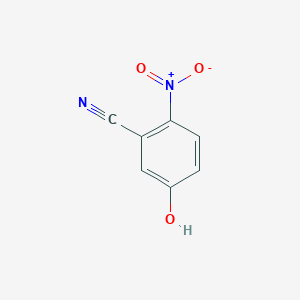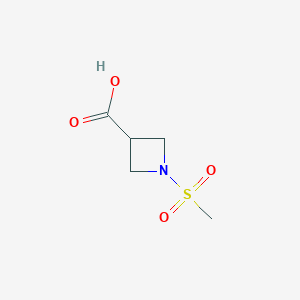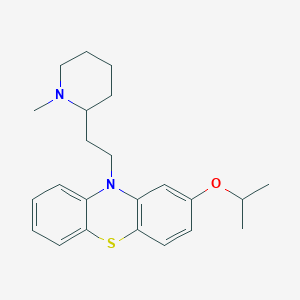
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, also known as Promazine, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine works by blocking dopamine receptors in the brain, which leads to a decrease in the release of dopamine. This results in a decrease in the activity of dopamine-dependent pathways, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including sedation, antipsychotic effects, and antiemetic effects. It has also been found to have a suppressive effect on the immune system, making it a potential tool for studying the role of the immune system in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine in lab experiments is its ability to selectively block dopamine receptors, allowing researchers to study the effects of dopamine on various biological processes. However, one limitation of using this compound is its potential to cause sedation and other side effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, including studies on its effects on other neurotransmitter systems, its potential as a treatment for various psychiatric disorders, and its potential as a tool for studying the immune system. Additionally, there is a need for further research on the safety and efficacy of this compound, particularly in the context of its use in clinical settings.
Synthesemethoden
The synthesis of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves the reaction of 2-chloro-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used in a variety of scientific research applications, including studies on neurotransmitter systems, drug addiction, and psychiatric disorders. It has been found to have an inhibitory effect on dopamine receptors, making it a valuable tool for studying the role of dopamine in various biological processes. Additionally, this compound has been used to study the effects of drugs on the reward system in the brain, as well as the underlying mechanisms of drug addiction.
Eigenschaften
CAS-Nummer |
14759-05-8 |
|---|---|
Molekularformel |
C23H30N2OS |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine |
InChI |
InChI=1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3 |
InChI-Schlüssel |
ZDRKGFWEZAYCKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
Kanonische SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



